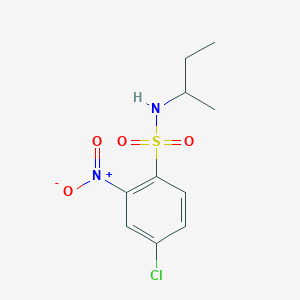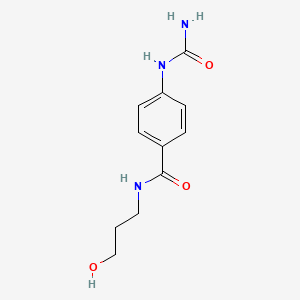
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol is an organic compound that belongs to the class of pyrimidines It features a trifluoromethyl group attached to the pyrimidine ring, which is further connected to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a trifluoromethyl-substituted 1,3-dicarbonyl compound and cyanacetamide.
Propanol Attachment:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol has diverse applications in scientific research:
作用機序
The mechanism of action of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets . It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the propanol moiety.
2-(Trifluoromethyl)pyridin-4-amine: Similar in structure but with different functional groups attached to the pyridine ring.
(S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A derivative with a similar pyrimidine core but different substituents.
Uniqueness
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propan-1-ol is unique due to its combination of the trifluoromethyl group, pyrimidine ring, and propanol moiety. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications .
特性
分子式 |
C8H10F3N3O |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C8H10F3N3O/c1-5(4-15)13-7-12-3-2-6(14-7)8(9,10)11/h2-3,5,15H,4H2,1H3,(H,12,13,14) |
InChIキー |
DRNSETLVLHSLRC-UHFFFAOYSA-N |
正規SMILES |
CC(CO)NC1=NC=CC(=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)



![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)



![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)



